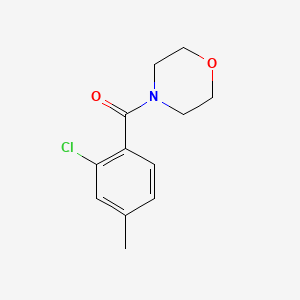![molecular formula C14H9Cl3N2OS B5736131 2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5736131.png)
2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide, commonly known as Dicamba, is a herbicide that has been used in agriculture since the 1960s. It is a selective herbicide that targets broadleaf weeds while leaving grasses untouched. Dicamba is used in combination with other herbicides to control weeds in crops such as soybeans, cotton, and corn.
作用機序
Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the natural plant hormone auxin, which is responsible for regulating plant growth and development. When Dicamba is applied to a plant, it is absorbed by the plant and transported to the growing points, where it disrupts the normal growth and development of the plant. This leads to the death of the plant.
Biochemical and Physiological Effects
Dicamba has been shown to have both biochemical and physiological effects on plants. Biochemically, Dicamba disrupts the normal metabolism of the plant, leading to the accumulation of toxic compounds and the breakdown of essential proteins. Physiologically, Dicamba causes the plant to grow abnormally, leading to stunted growth, leaf curling, and other deformities.
実験室実験の利点と制限
Dicamba has several advantages for use in lab experiments. It is a selective herbicide, meaning that it only targets broadleaf weeds while leaving grasses untouched. This makes it an ideal herbicide for use in crops such as soybeans, cotton, and corn. Additionally, Dicamba has a relatively low toxicity to humans and animals, making it safe to handle and use in lab experiments.
However, there are also limitations to the use of Dicamba in lab experiments. It is a highly specialized herbicide that requires specialized equipment and trained personnel to synthesize and use. Additionally, Dicamba has been shown to have negative effects on non-target plants, such as trees and shrubs. This can limit its use in natural ecosystems and other non-agricultural settings.
将来の方向性
There are several future directions for the study and use of Dicamba. One area of research is the development of new formulations and application methods that minimize the negative effects of Dicamba on non-target plants. Another area of research is the investigation of Dicamba's potential use in combination with other herbicides to control herbicide-resistant weeds. Additionally, researchers are studying the potential use of Dicamba in natural ecosystems to control invasive plant species.
合成法
Dicamba is synthesized by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. The resulting product is then reacted with 2-chloroaniline to form the final product, Dicamba. The synthesis of Dicamba is a multi-step process that requires specialized equipment and trained personnel.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds in crops such as soybeans, cotton, and corn. Dicamba is also being studied for its potential use in controlling invasive plant species in natural ecosystems. Additionally, Dicamba is being investigated for its potential use in combination with other herbicides to control herbicide-resistant weeds.
特性
IUPAC Name |
2,4-dichloro-N-[(2-chlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-8-5-6-9(11(17)7-8)13(20)19-14(21)18-12-4-2-1-3-10(12)16/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAXNSOBXDNALH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5736059.png)
![2-[(4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5736063.png)


![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)

![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
![2-(4-methoxyphenyl)-N'-{[(1-naphthyloxy)acetyl]oxy}ethanimidamide](/img/structure/B5736149.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5736154.png)
